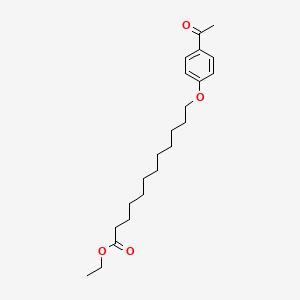
5-Hexen-3-ol, 4-ethoxy-3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexen-3-ol, 4-ethoxy-3-ethyl-: is an organic compound with the molecular formula C10H20O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethoxy group and an ethyl group attached to a hexenol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- typically involves the following steps:
Starting Materials: The synthesis begins with hex-5-en-3-ol and ethyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Mechanism: The base deprotonates the hydroxyl group of hex-5-en-3-ol, forming an alkoxide ion. This alkoxide then undergoes nucleophilic substitution with ethyl iodide, resulting in the formation of 5-Hexen-3-ol, 4-ethoxy-3-ethyl-.
Industrial Production Methods
In an industrial setting, the production of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using distillation or chromatography techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexen-3-ol, 4-ethoxy-3-ethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-hexen-3-one or 5-hexenal.
Reduction: Formation of 5-hexanol, 4-ethoxy-3-ethyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexen-3-ol, 4-ethoxy-3-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and ethoxy groups.
Pathways: The compound may modulate biochemical pathways by acting as an enzyme inhibitor or activator, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-5-hexen-3-ol: Similar structure but lacks the ethoxy group.
5-Hexen-3-ol: Lacks both the ethoxy and ethyl groups.
4-Ethoxy-3-ethyl-hexanol: Saturated analog of 5-Hexen-3-ol, 4-ethoxy-3-ethyl-.
Uniqueness
5-Hexen-3-ol, 4-ethoxy-3-ethyl- is unique due to the presence of both an ethoxy group and an ethyl group on the hexenol backbone, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
146849-05-0 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4-ethoxy-3-ethylhex-5-en-3-ol |
InChI |
InChI=1S/C10H20O2/c1-5-9(12-8-4)10(11,6-2)7-3/h5,9,11H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
KVRLSAIRHRSHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(C=C)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
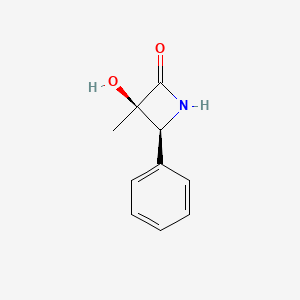
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)

![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)


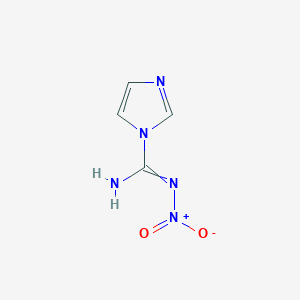
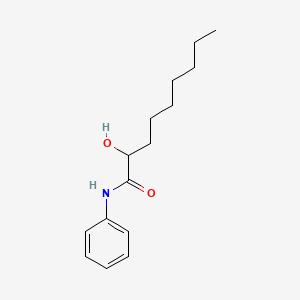
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
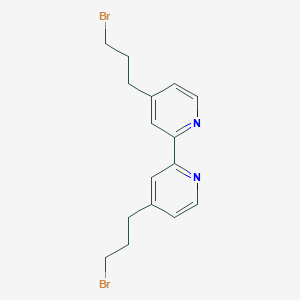
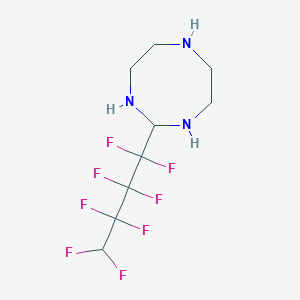
![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
